2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396782-83-4
VCID: VC4402026
InChI: InChI=1S/C14H11BrN6O/c15-10-4-6-12(7-5-10)21-19-13(18-20-21)14(22)17-9-11-3-1-2-8-16-11/h1-8H,9H2,(H,17,22)
SMILES: C1=CC=NC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Molecular Formula: C14H11BrN6O
Molecular Weight: 359.187

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396782-83-4

Cat. No.: VC4402026

Molecular Formula: C14H11BrN6O

Molecular Weight: 359.187

* For research use only. Not for human or veterinary use.

2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide - 1396782-83-4

Specification

CAS No. 1396782-83-4
Molecular Formula C14H11BrN6O
Molecular Weight 359.187
IUPAC Name 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)tetrazole-5-carboxamide
Standard InChI InChI=1S/C14H11BrN6O/c15-10-4-6-12(7-5-10)21-19-13(18-20-21)14(22)17-9-11-3-1-2-8-16-11/h1-8H,9H2,(H,17,22)
Standard InChI Key NTGAKLRHGNYSHA-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br

Introduction

Structural Features:

  • Tetrazole Ring: The tetrazole ring is a five-membered heterocyclic structure containing four nitrogen atoms. It is commonly used in medicinal chemistry for its bioisosteric properties, often replacing carboxylic acids in drug design.

  • Bromophenyl Group: The presence of a bromine atom on the phenyl ring enhances the compound's electrophilicity and potential for halogen bonding, which can influence receptor binding.

  • Pyridin-2-ylmethyl Group: This moiety introduces aromaticity and electron-donating properties, which may contribute to the compound's biological activity.

  • Carboxamide Functionality: The amide group provides hydrogen bonding capabilities, crucial for interactions with biological targets.

Synthesis

The synthesis of 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions:

  • Formation of Tetrazole Core:

    • A precursor such as 4-bromobenzonitrile reacts with sodium azide under acidic conditions to form the tetrazole ring.

  • Amidation Reaction:

    • The tetrazole intermediate undergoes amidation with pyridin-2-ylmethylamine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.

Antimicrobial Activity

Tetrazole derivatives are known for their antimicrobial properties due to their ability to disrupt bacterial enzyme systems. The bromophenyl group may enhance activity against Gram-positive and Gram-negative bacteria by increasing lipophilicity.

Anticancer Potential

The compound's structural features suggest it could inhibit specific cancer-related enzymes or receptors through molecular docking interactions. Tetrazoles have been studied for their apoptosis-inducing abilities in cancer cells.

Anti-inflammatory Effects

Tetrazoles have shown promise as anti-inflammatory agents by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Docking studies could confirm its binding affinity to these targets.

Applications in Medicinal Chemistry

  • Drug Development:

    • The tetrazole moiety is often explored as a bioisostere for carboxylic acids in pharmaceuticals.

    • The compound may serve as a lead molecule for designing inhibitors targeting specific enzymes or receptors.

  • Pharmacokinetics Optimization:

    • Structural modifications could improve its solubility and bioavailability.

    • The bromine atom allows for further derivatization to enhance pharmacological properties.

  • Therapeutic Areas:

    • Potential applications include antimicrobial therapy, anti-inflammatory drugs, or anticancer agents.

Future Research Directions

  • In Vivo Studies:

    • Assessing pharmacokinetics, toxicity, and therapeutic efficacy in animal models.

  • Structure-Activity Relationship (SAR):

    • Exploring substitutions on the phenyl or pyridine rings to optimize biological activity.

  • Combination Therapies:

    • Investigating synergistic effects with existing drugs for enhanced therapeutic outcomes.

This comprehensive analysis highlights the significance of 2-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide as a promising compound in medicinal chemistry research. Further studies are warranted to fully elucidate its potential applications and optimize its pharmacological profile.

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